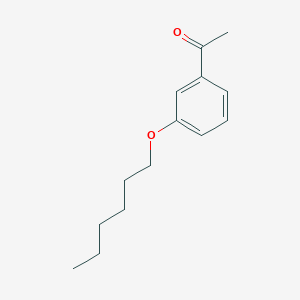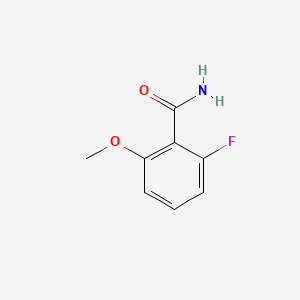![molecular formula C11H16O B1330519 Spiro[adamantane-2,2'-oxirane] CAS No. 24759-97-5](/img/structure/B1330519.png)
Spiro[adamantane-2,2'-oxirane]
描述
Spiro[adamantane-2,2’-oxirane] is a synthetic compound that has garnered significant interest in the scientific community due to its unique spirocyclic structure. This compound consists of an adamantane framework fused with an oxirane ring, resulting in a rigid and stable molecular structure. The presence of the spiro linkage imparts distinct chemical and physical properties, making it an intriguing subject for research in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[adamantane-2,2’-oxirane] typically involves the reaction of adamantanone with dimethylsulfoxonium methylide. This intermediate is generated in situ by the action of sodium hydroxide or potassium tert-butoxide on trimethylsulfoxonium iodide. The reaction proceeds with high yields, typically ranging from 82% to 96%.
Industrial Production Methods
While specific industrial production methods for Spiro[adamantane-2,2’-oxirane] are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Spiro[adamantane-2,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols and related derivatives.
Substitution: Substituted spirocyclic compounds with various functional groups.
科学研究应用
Spiro[adamantane-2,2’-oxirane] has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals
作用机制
The mechanism of action of Spiro[adamantane-2,2’-oxirane] involves its interaction with molecular targets through its oxirane ring. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, depending on the specific molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
- Spiro[oxirane-2,2’-tricyclo[3.3.1.13,7]decane]
- 2-Epoxymethyleneadamantane
- Adamantane-2-spiro-2’-oxirane
Uniqueness
Spiro[adamantane-2,2’-oxirane] is unique due to its specific spiro linkage and the combination of the adamantane and oxirane rings. This structure imparts distinct chemical and physical properties, such as increased stability and rigidity, which are not commonly found in other spirocyclic compounds .
属性
IUPAC Name |
spiro[adamantane-2,2'-oxirane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-2-9-4-8(1)5-10(3-7)11(9)6-12-11/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWHNKBVYUWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307621 | |
| Record name | Spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24759-97-5 | |
| Record name | 24759-97-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[adamantane-2,2'-oxirane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing Spiro[adamantane-2,2'-oxirane] using Lithium Bis(trimethylsilyl)amide?
A1: While the provided abstracts [, ] do not delve into the specific advantages of using Lithium Bis(trimethylsilyl)amide for this synthesis, it is likely chosen for its properties as a strong, non-nucleophilic base. This suggests the reaction mechanism might involve deprotonation of a precursor molecule, followed by an intramolecular cyclization to form the Spiro[adamantane-2,2'-oxirane] structure. Further research is needed to confirm this hypothesis and explore the specific advantages of this reagent compared to alternative synthetic routes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 8-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carboxylate](/img/structure/B1330436.png)
![7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1330437.png)
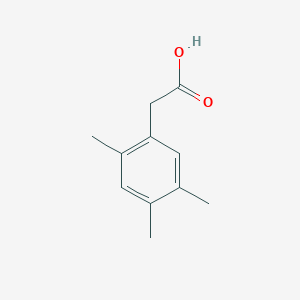

![{2-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1330441.png)

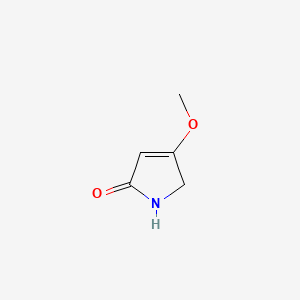
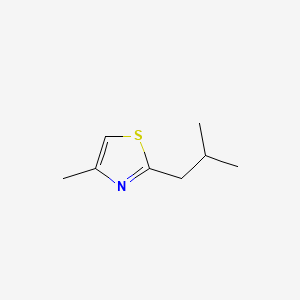
![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)
